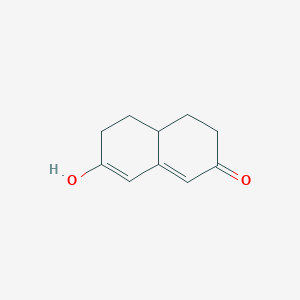

(4-Amino-1-naphthyl)amine dihydrochloride

Descripción general

Descripción

“(4-Amino-1-naphthyl)amine dihydrochloride” is a compound that is used in various chemical reactions and analyses . It is also known as the Bratton–Marshall reagent, a free base of N - (1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl −), and is used to analyze arylamine type of drugs and as a sensor of many ions/molecules .

Synthesis Analysis

The compound N - [2- [3,4-dimethoxybenzylidene)amino]ethyl] (1-naphthyl)amine (LH), a Schiff base, was synthesized using N - (1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl −) and veratraldehyde from ethanol in the presence of NaHCO 3 at 120 °C for 10 h .Chemical Reactions Analysis

The compound has been used in the synthesis of Schiff bases, which have been used as chemosensors for various ions . It has also been used in the diazotization-coupling spectrophotometric method for the measurement of aromatic amines and nitrite ions .Physical And Chemical Properties Analysis

The compound is a dark green to black crystalline solid . It may be sensitive to prolonged exposure to air and is insoluble in water . It neutralizes acids in exothermic reactions to form salts plus water .Aplicaciones Científicas De Investigación

Blue-Light-Emitting Materials

A study by Liou et al. (2006) discusses the use of naphthylamine-derived aromatic dicarboxylic acids in the synthesis of high glass-transition temperature (Tg) polymers. These polymers, which include poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s, show promise in the development of blue-light-emitting materials due to their good solubility, mechanical properties, and thermal stability (Liou et al., 2006).

Bacteriological Nitrate Reduction Test

Miller and Neville (1976) evaluated naphthyl compounds as alternatives to alpha-naphthyl amine in bacteriological nitrate reduction tests. Their findings suggest that compounds like N,N,dimethyl-1-naphthylamine and N-1-naphthyl-ethylene-diamine dihydrochloride can effectively detect nitrate reduction in bacterial cultures (Miller & Neville, 1976).

Mecanismo De Acción

Safety and Hazards

The compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The compound has been used to functionalize silver nanoparticles for sensing small biomolecules . Its free base forms charge transfer complexes with π-, σ-, and vacant orbital acceptors which exhibit antibacterial activities . Keeping in mind its fluorescent property, it has been derivatized with different functional groups for spectrofluorimetric determination of different molecules . These applications suggest potential future directions for the use of this compound in various fields of chemistry and biology.

Propiedades

IUPAC Name |

naphthalene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h1-6H,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZYFWWBNGFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)